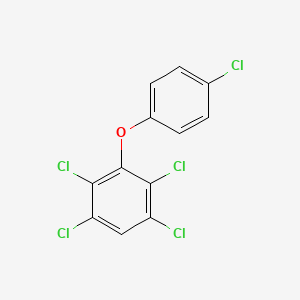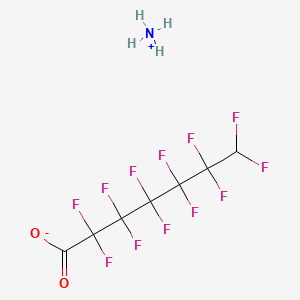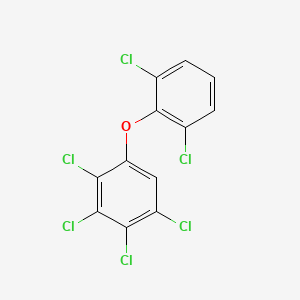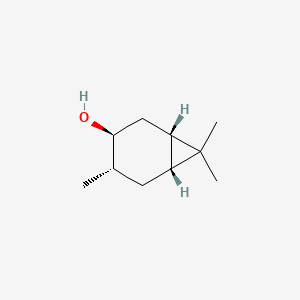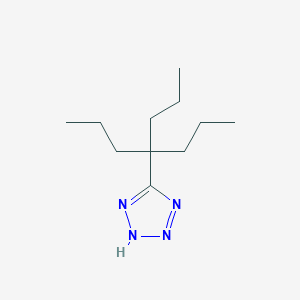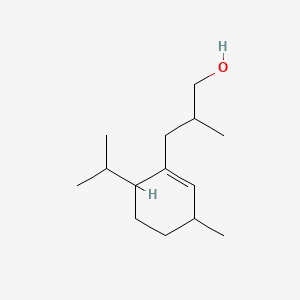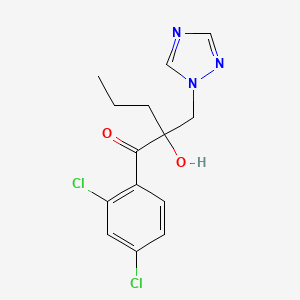
1-Pentanone, 1-(2,4-dichlorophenyl)-2-hydroxy-2-(1H-1,2,4-triazol-1-ylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Pentanone, 1-(2,4-dichlorophenyl)-2-hydroxy-2-(1H-1,2,4-triazol-1-ylmethyl)- is a complex organic compound that features a unique combination of functional groups This compound is characterized by the presence of a pentanone backbone, a dichlorophenyl group, a hydroxy group, and a triazole ring
Preparation Methods
The synthesis of 1-Pentanone, 1-(2,4-dichlorophenyl)-2-hydroxy-2-(1H-1,2,4-triazol-1-ylmethyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pentanone Backbone: The initial step involves the preparation of the pentanone backbone through a series of carbon-carbon bond-forming reactions.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced via electrophilic aromatic substitution reactions, often using chlorinated benzene derivatives.
Addition of the Hydroxy Group: The hydroxy group is typically added through nucleophilic substitution reactions, using appropriate alcohols or hydroxylating agents.
Incorporation of the Triazole Ring: The triazole ring is introduced through cyclization reactions involving azide and alkyne precursors under copper-catalyzed conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing advanced techniques such as continuous flow chemistry and automated synthesis.
Chemical Reactions Analysis
1-Pentanone, 1-(2,4-dichlorophenyl)-2-hydroxy-2-(1H-1,2,4-triazol-1-ylmethyl)- undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid, depending on the oxidizing agent and conditions used.
Reduction: The carbonyl group in the pentanone backbone can be reduced to form an alcohol, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The dichlorophenyl group can undergo nucleophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Cyclization: The triazole ring can participate in cyclization reactions, forming fused ring systems with potential biological activity.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols).
Scientific Research Applications
1-Pentanone, 1-(2,4-dichlorophenyl)-2-hydroxy-2-(1H-1,2,4-triazol-1-ylmethyl)- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound’s structural features make it a valuable tool in studying enzyme-substrate interactions and protein-ligand binding.
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Pentanone, 1-(2,4-dichlorophenyl)-2-hydroxy-2-(1H-1,2,4-triazol-1-ylmethyl)- involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with metal ions and enzymes, potentially inhibiting their activity. The dichlorophenyl group can enhance the compound’s binding affinity to hydrophobic pockets in proteins, while the hydroxy group can form hydrogen bonds with target molecules. These interactions collectively contribute to the compound’s biological activity and therapeutic potential.
Comparison with Similar Compounds
1-Pentanone, 1-(2,4-dichlorophenyl)-2-hydroxy-2-(1H-1,2,4-triazol-1-ylmethyl)- can be compared with other similar compounds, such as:
1-Pentanone, 1-(2,4-dichlorophenyl)-2-hydroxy-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-ylmethanol: This compound features an additional dioxolane ring, which may alter its chemical reactivity and biological activity.
This compound2-methylpropanoate: The presence of a methylpropanoate group introduces steric hindrance and may affect the compound’s binding interactions.
This compound3-phenylpropanoic acid: The phenylpropanoic acid moiety can enhance the compound’s solubility and bioavailability.
Properties
CAS No. |
107659-06-3 |
|---|---|
Molecular Formula |
C14H15Cl2N3O2 |
Molecular Weight |
328.2 g/mol |
IUPAC Name |
1-(2,4-dichlorophenyl)-2-hydroxy-2-(1,2,4-triazol-1-ylmethyl)pentan-1-one |
InChI |
InChI=1S/C14H15Cl2N3O2/c1-2-5-14(21,7-19-9-17-8-18-19)13(20)11-4-3-10(15)6-12(11)16/h3-4,6,8-9,21H,2,5,7H2,1H3 |
InChI Key |
RRNMRANBOUWEBU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CN1C=NC=N1)(C(=O)C2=C(C=C(C=C2)Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



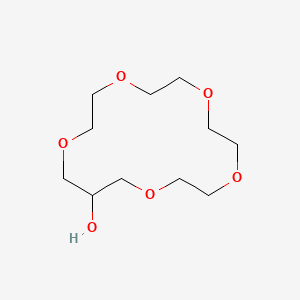
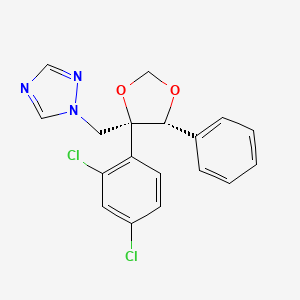
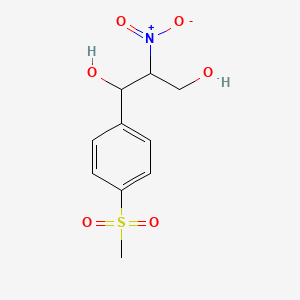
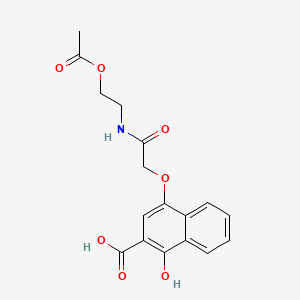
![1-[3-Chloro-4-(trifluoromethyl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B12672522.png)
